molecular formula C22H22N2O5 B2459503 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one CAS No. 1632364-49-8

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one

Cat. No.: B2459503
CAS No.: 1632364-49-8
M. Wt: 394.427
InChI Key: PXSFNCYTRBMMAZ-UHFFFAOYSA-N
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Description

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that features a chromenone core linked to a piperazine moiety through an oxoethoxy bridge. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of the receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Moreover, α1-ARs are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to identify promising lead compounds . These studies have highlighted several compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is primarily the modulation of the α1-ARs. This modulation can lead to the treatment of various neurological conditions . For instance, studies have shown a connection between Alzheimer’s disease (AD) and α1-ARs .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one are not fully understood. Compounds with similar structures have been shown to interact with various enzymes and proteins. For instance, piperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The nature of these interactions often involves the formation of non-covalent bonds between the compound and the active site of the enzyme or protein .

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For example, some piperazine derivatives have been found to have neuroprotective effects, attenuating the neurotoxic effects of certain substances and improving cognitive functions in animal models .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Based on its structural similarity to other piperazine derivatives, it may exert its effects through interactions with various biomolecules. For instance, it could potentially bind to enzymes or receptors, leading to their activation or inhibition .

Metabolic Pathways

Similar compounds are often metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one lies in its specific combination of the chromenone core and the piperazine moiety, which may confer unique pharmacological properties not seen in other similar compounds .

Properties

IUPAC Name

4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-27-17-8-6-16(7-9-17)23-10-12-24(13-11-23)21(25)15-28-20-14-22(26)29-19-5-3-2-4-18(19)20/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSFNCYTRBMMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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